molecular formula C17H23N3O3S B7023949 2,2-dioxo-N-(2-piperidin-1-ylphenyl)-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxamide

2,2-dioxo-N-(2-piperidin-1-ylphenyl)-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxamide

Cat. No.: B7023949
M. Wt: 349.4 g/mol
InChI Key: NIPVCSZLPLWFCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,2-dioxo-N-(2-piperidin-1-ylphenyl)-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxamide” is a complex organic compound that features a spirocyclic structure. Compounds with spirocyclic frameworks are of significant interest in medicinal chemistry due to their unique three-dimensional shapes, which can enhance binding interactions with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2,2-dioxo-N-(2-piperidin-1-ylphenyl)-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxamide” likely involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. Typical synthetic routes might include:

    Cyclization reactions: to form the spirocyclic core.

    Amidation reactions: to introduce the carboxamide group.

    Substitution reactions: to attach the piperidinyl and phenyl groups.

Industrial Production Methods

Industrial production methods would focus on optimizing yield and purity while minimizing costs and environmental impact. This could involve:

    Catalytic processes: to enhance reaction efficiency.

    Green chemistry principles: to reduce waste and use of hazardous reagents.

    Continuous flow synthesis: to improve scalability and consistency.

Chemical Reactions Analysis

Types of Reactions

“2,2-dioxo-N-(2-piperidin-1-ylphenyl)-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxamide” may undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, potentially altering the compound’s electronic properties.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which could affect the compound’s stability.

    Substitution: Replacement of one functional group with another, which can modify the compound’s reactivity and interactions.

Common Reagents and Conditions

Common reagents might include:

    Oxidizing agents: such as potassium permanganate or hydrogen peroxide.

    Reducing agents: like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: such as halides or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example:

    Oxidation: might yield sulfoxides or sulfones.

    Reduction: could produce amines or alcohols.

    Substitution: might result in various derivatives with altered functional groups.

Scientific Research Applications

“2,2-dioxo-N-(2-piperidin-1-ylphenyl)-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxamide” could have applications in several fields:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Possible therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. Potential mechanisms might include:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with DNA or RNA: Affecting gene expression.

    Disrupting cellular processes: Leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other spirocyclic molecules with comparable functional groups. Examples could be:

    Spirooxindoles: Known for their biological activity.

    Spirocyclic lactams: Used in medicinal chemistry.

Uniqueness

The uniqueness of “2,2-dioxo-N-(2-piperidin-1-ylphenyl)-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxamide” lies in its specific combination of functional groups and spirocyclic structure, which could confer unique properties and interactions.

Properties

IUPAC Name

2,2-dioxo-N-(2-piperidin-1-ylphenyl)-2λ6-thia-6-azaspiro[3.3]heptane-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c21-16(20-10-17(11-20)12-24(22,23)13-17)18-14-6-2-3-7-15(14)19-8-4-1-5-9-19/h2-3,6-7H,1,4-5,8-13H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIPVCSZLPLWFCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=CC=C2NC(=O)N3CC4(C3)CS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.